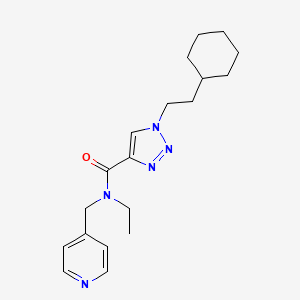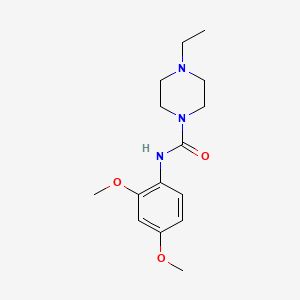![molecular formula C17H24N2O3S2 B5320308 N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5320308.png)
N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs called Janus kinase (JAK) inhibitors, which are designed to modulate the activity of JAK enzymes, which play a key role in regulating immune responses.
Wirkmechanismus
CP-690,550 works by selectively inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. Specifically, the drug targets N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which is primarily expressed in immune cells. By inhibiting N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells, which are involved in the inflammatory response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects on the immune system. The drug has been shown to reduce the production of cytokines, which are signaling molecules that play a key role in regulating immune responses. In addition, CP-690,550 can help to reduce the activity of various immune cells, including T cells, B cells, and natural killer cells. These effects can help to reduce inflammation and other immune-related symptoms associated with diseases such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages as a tool for studying immune responses in the laboratory. The drug is highly selective for N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide3, which allows researchers to specifically target this enzyme in their experiments. In addition, CP-690,550 has been extensively studied in both in vitro and in vivo models, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
However, there are also limitations to the use of CP-690,550 in lab experiments. The drug is highly potent and can have off-target effects at higher concentrations, which can complicate data interpretation. In addition, the pharmacokinetics of CP-690,550 can vary depending on the species being studied, which can make it difficult to extrapolate results from one model to another.
Zukünftige Richtungen
There are several future directions for research on CP-690,550 and N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibitors more broadly. One area of interest is the development of more selective this compound inhibitors that can target specific isoforms of the enzyme. This could help to reduce the risk of off-target effects and improve the safety profile of these drugs.
Another area of interest is the use of this compound inhibitors in combination with other therapies, such as biologic drugs. This approach could help to enhance the efficacy of these treatments and reduce the risk of drug resistance.
Finally, there is ongoing research into the potential of this compound inhibitors in the treatment of other diseases beyond rheumatoid arthritis and psoriasis, including cancer and viral infections. These studies could help to identify new therapeutic applications for these drugs and expand their clinical utility.
Synthesemethoden
CP-690,550 is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which is reacted with 2-bromoethylcyclopentane in the presence of a base to form the intermediate product. The intermediate is then subjected to a series of reactions, including reduction, deprotection, and cyclization, to yield the final product, CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug works by inhibiting the activity of N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide enzymes, which are involved in the signaling pathways that regulate immune responses. By modulating the activity of these enzymes, CP-690,550 can help to reduce inflammation and other immune-related symptoms associated with these diseases.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylsulfanylethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c20-17-6-3-12-19(17)14-7-9-16(10-8-14)24(21,22)18-11-13-23-15-4-1-2-5-15/h7-10,15,18H,1-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKYQUCWFOPUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320228.png)
![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)
![1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5320266.png)

![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320282.png)
![N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5320285.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B5320293.png)
![N-(2-chlorophenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5320296.png)
![4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5320302.png)
![3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5320309.png)
![7-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5320321.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)